2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol

Catalog No.
S985817
CAS No.
1171920-47-0
M.F
C14H21NO3Si
M. Wt
279.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]...

CAS Number

1171920-47-0

Product Name

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-ol

Molecular Formula

C14H21NO3Si

Molecular Weight

279.41 g/mol

InChI

InChI=1S/C14H21NO3Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(16)8-15-12/h6-8,16H,9H2,1-5H3

InChI Key

PVBHQEAUBNFSDB-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)O

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol, also known as tert-BDMS-Furil(Py)-OH, is a synthetic organic compound characterized by a fused heterocyclic structure that combines a furan ring with a pyridine ring. The compound features a hydroxyl group at the 6-position of the pyridine ring and a tert-butyldimethylsilyloxymethoxy group at the 2-position. Its molecular formula is C₁₄H₂₁NO₃Si, and it has a molecular weight of approximately 279.41 g/mol .

The unique structural attributes of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Specifically, its configuration allows for various chemical interactions, which can be leveraged in drug design and development.

  • Potential Irritant: The compound might irritate skin and eyes upon contact.
  • Potential Respiratory Irritant: Inhalation of dust or vapors should be avoided.
  • Flammable: Organic compounds with aromatic rings can be flammable. Handle with care and appropriate precautions.

The chemical reactivity of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in substitution reactions. The tert-butyldimethylsilyl group serves as a protective group for the hydroxyl functionality during synthetic transformations, allowing for selective reactions without affecting the silyl ether .

In synthetic applications, this compound can undergo:

  • Nucleophilic substitutions: The hydroxyl group can be replaced by various electrophiles.
  • Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions to regenerate the free hydroxyl group.
  • Condensation reactions: The presence of both furan and pyridine rings allows for potential cyclization or coupling with other electrophiles or nucleophiles.

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol typically involves several steps:

  • Formation of the furo[3,2-b]pyridine framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the tert-butyldimethylsilyl group: This step often involves protecting the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base.
  • Methylation at the 2-position: This can be accomplished by reacting the intermediate with formaldehyde or its equivalents to introduce the methoxy group.

Specific reaction conditions and reagents may vary based on desired yields and purity levels .

The applications of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol span various fields:

  • Medicinal Chemistry: Due to its potential biological activities, this compound could serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
  • Chemical Biology: It may be utilized in proteomics research as a biochemical probe to study protein interactions or enzyme activities.
  • Material Science: Its unique structure might find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary studies may include:

  • Binding affinity assays: To determine how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Cell-based assays: To evaluate its effects on cell viability, proliferation, and apoptosis in various cell lines.

Such studies would provide insights into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol. Notable examples include:

Compound NameStructural FeaturesBiological Activity
2-(Hydroxymethyl)furo[3,2-b]pyridinLacks silyl protectionAntibacterial activity
5-Methoxyfuro[3,2-b]pyridineDifferent substituent at position 5Anticancer properties
4-(tert-butyl)furo[3,2-b]pyridineVariation in alkyl substitutionNeuroprotective effects

The uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol lies in its specific combination of protective silyl groups and functional hydroxyl moiety, which may enhance its stability and bioavailability compared to other derivatives.

The systematic IUPAC name 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol reflects its bicyclic structure and substituents. Key structural elements include:

  • Furo[3,2-b]pyridine: A fused heterocyclic system where the furan ring is attached to the pyridine at positions 3 and 2.
  • TBDMS group: A silicon-based protecting group introduced via a methylene bridge at position 2.
  • Hydroxyl group: Positioned at the 6-atom of the pyridine ring.

Molecular formula: C₁₄H₂₁NO₃Si
Molecular weight: 279.41 g/mol
CAS number: 1171920-47-0

This compound is classified as a protected furanopyridine alcohol, emphasizing its dual functional groups for synthetic versatility.

Historical Context in Heterocyclic Chemistry

The furo[3,2-b]pyridine scaffold has been studied since the 1960s, with early syntheses focusing on cyclization reactions involving pyridines and acetylenes . Modern advancements include:

  • Copper-mediated oxidative cyclization: A key method for assembling the furo[3,2-b]pyridine core, as demonstrated in kinase inhibitor development .
  • Silyl protection strategies: Introduction of TBDMS groups became prominent in the 1990s to stabilize hydroxyl groups during multi-step syntheses .

Recent research highlights its adaptation in targeted kinase inhibition and Hedgehog pathway modulation , marking a shift from synthetic curiosity to therapeutic relevance.

Significance in Organic Chemistry Research

This compound serves as a synthetic intermediate and bioactive candidate due to its unique structural features:

FeatureRelevance
TBDMS protectionEnables selective deprotection in complex syntheses (e.g., nucleophilic substitutions)
Furo[3,2-b]pyridine coreConfers planarity for π-π interactions in biological systems
6-Hydroxyl groupPotential site for further functionalization (e.g., phosphorylation)

Key applications:

  • Drug discovery: Scaffolds for cdc-like kinase (CLK) inhibitors and Hedgehog pathway modulators .
  • Catalytic studies: Substrate for Ir(III)- or Pd/C-mediated cross-coupling reactions .

Positioning Within the Family of Furopyridine Compounds

The furo[3,2-b]pyridine family includes diverse derivatives, distinguished by substituents and biological activities.

CompoundKey SubstituentsBiological ActivitySource
2-((TBDMS)methyl)-furo[3,2-b]pyridin-6-olTBDMS, 6-OHSynthetic precursor for kinase probes
3,5-Disubstituted furo[3,2-b]pyridinesElectron-withdrawing groupsCLK inhibition (IC₅₀: 10–100 nM)
6-Bromo-furo[3,2-b]pyridineBromine at position 6Cross-coupling partner
Furo[3,2-b]pyridin-6-olUnprotected 6-OHAnticancer studies

The TBDMS-protected derivative occupies a niche role as a protected alcohol intermediate, enabling precise functionalization while retaining solubility .

Molecular Structure and Core Features

Furo[3,2-b]pyridine Core Analysis

The furo[3,2-b]pyridine core represents a bicyclic heteroaromatic system where a furan ring is fused to a pyridine ring at the [3,2-b] position [1]. This structural arrangement creates a planar conjugated system that combines the electron-rich nature of the furan moiety with the electron-deficient characteristics of the pyridine ring [1]. The fusion pattern results in a quinoline-type analogue where the benzene ring is replaced by a furan heterocycle [1].

The furo[3,2-b]pyridine framework exhibits distinct electronic properties due to the polarized π-system created by the juxtaposition of the electron-excessive furan and the π-deficient pyridine rings [1]. The nitrogen atom at position 1 of the pyridine ring introduces basicity to the molecule, while the oxygen atom in the furan ring contributes to the overall reactivity profile . The aromatic character of this bicyclic system is maintained through delocalization of π-electrons across both rings [1].

Structural studies of furo[3,2-b]pyridine derivatives reveal nearly planar fused-ring systems with bond lengths consistent with aromatic conjugation, typically showing carbon-carbon bond lengths of 1.38-1.42 Å and carbon-oxygen bond lengths of approximately 1.36 Å [3]. The planarity of the system is crucial for maintaining optimal orbital overlap and electronic conjugation throughout the molecule [1].

tert-Butyldimethylsilyloxy Functional Group Configuration

The tert-butyldimethylsilyloxy group represents a bulky silyl ether protecting group that is strategically positioned at the 2-methyl substituent of the furo[3,2-b]pyridine core [4] [5]. This protecting group consists of a silicon atom bonded to two methyl groups and one tert-butyl group, creating a sterically hindered environment around the protected hydroxyl functionality [5] [6].

The tert-butyldimethylsilyl group exhibits exceptional stability compared to other silyl protecting groups, with significantly enhanced resistance to both acidic and basic hydrolysis conditions [7] [6]. Under acidic conditions, the stability order follows: trimethylsilyl < triethylsilyl < tert-butyldimethylsilyl < triisopropylsilyl [7]. The steric bulk around the silicon atom provides this enhanced stability through reduced accessibility of nucleophiles and electrophiles to the silicon-oxygen bond [8].

The configuration of the tert-butyldimethylsilyloxy group creates a three-dimensional structure that extends away from the planar furo[3,2-b]pyridine core [9]. The tert-butyl group adopts a tetrahedral geometry around its central carbon, while the two methyl groups on silicon maintain their spatial orientation to minimize steric interactions [9]. This arrangement provides effective protection of the original hydroxyl group while maintaining the compound's synthetic utility [6].

Hydroxyl Group Positioning and Reactivity

The hydroxyl group is positioned at the 6-position of the pyridine ring within the furo[3,2-b]pyridine system [10] [11]. This positioning places the hydroxyl functionality on the pyridine portion of the bicyclic structure, where it can participate in hydrogen bonding and exhibit characteristic phenolic behavior . The 6-position represents a meta relationship to the nitrogen atom in the pyridine ring, influencing both the electronic environment and reactivity of the hydroxyl group .

The reactivity of the hydroxyl group at the 6-position is influenced by the electron-withdrawing nature of the pyridine nitrogen, which reduces the electron density at the hydroxyl-bearing carbon . This electronic effect results in increased acidity compared to simple phenolic compounds . The hydroxyl group demonstrates typical phenolic reactivity patterns, including the ability to form hydrogen bonds, undergo nucleophilic substitution reactions, and participate in condensation reactions .

The positioning of the hydroxyl group also allows for intramolecular interactions with other functional groups within the molecule . The spatial arrangement between the 6-hydroxyl group and the 2-methyl substituent creates opportunities for intramolecular hydrogen bonding, which can influence the compound's conformational preferences and overall stability . These interactions contribute to the compound's unique reactivity profile and spectroscopic characteristics .

Physical Properties

Molecular Weight and Empirical Formula

The molecular weight of 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol is 279.41 g/mol [4] [12]. The empirical formula is established as C₁₄H₂₁NO₃Si, indicating the presence of 14 carbon atoms, 21 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one silicon atom [4] [12]. This molecular composition reflects the complex nature of the compound, incorporating both the heterocyclic furo[3,2-b]pyridine core and the bulky silyl protecting group [4].

The molecular formula can be analyzed in terms of its constituent components: the furo[3,2-b]pyridin-6-ol portion contributes C₇H₅NO₂, while the tert-butyldimethylsilyloxy group adds C₇H₁₆OSi to the overall structure [10] [11]. The Chemical Abstracts Service registry number for this compound is 1171920-47-0, providing a unique identifier for chemical databases and literature searches [4] [12].

PropertyValueReference
Molecular Weight279.41 g/mol [4] [12]
Empirical FormulaC₁₄H₂₁NO₃Si [4] [12]
CAS Number1171920-47-0 [4] [12]
MDL NumberMFCD12401664 [4]

Physical State and Appearance

The compound exists as a solid at room temperature, consistent with the typical physical state observed for furo[3,2-b]pyridine derivatives [10] [13]. The solid-state properties are influenced by the molecular structure, which includes both the rigid bicyclic heteroaromatic core and the flexible silyl protecting group [13]. The presence of the bulky tert-butyldimethylsilyl group contributes to the overall molecular volume and affects crystal packing arrangements [8].

Furo[3,2-b]pyridine derivatives generally exhibit well-defined crystalline structures when pure, with melting points that vary depending on substitution patterns [14] [15]. The incorporation of silyl protecting groups typically results in compounds that maintain their solid state under ambient conditions while providing enhanced stability during storage [16]. The physical appearance of such compounds is commonly described as crystalline solids with colors ranging from white to pale yellow, depending on the degree of conjugation and substituent effects [14] [15].

The solid-state stability of tert-butyldimethylsilyl-protected compounds is generally excellent, with minimal decomposition observed under normal storage conditions [6] [16]. This stability is attributed to the protective effect of the bulky silyl group, which shields reactive functionalities from environmental factors [6].

Solubility Profile in Various Solvents

The solubility characteristics of 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol are determined by the balance between the polar heteroaromatic core and the nonpolar silyl protecting group [17]. The presence of the tert-butyldimethylsilyl group significantly enhances solubility in organic solvents while reducing water solubility compared to the unprotected parent compound [17].

The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [17]. Moderate solubility is observed in chlorinated solvents including dichloromethane and chloroform [17]. The bulky silyl protecting group promotes solubility in less polar solvents such as tetrahydrofuran and ethyl acetate [7] [17].

Solvent ClassSolubilityExamples
Polar AproticHighDMSO, DMF, Acetonitrile
ChlorinatedModerateCH₂Cl₂, CHCl₃
EthersGoodTHF, Diethyl ether
HydrocarbonsLimitedHexane, Toluene
WaterPoorH₂O, Aqueous buffers

The reduced water solubility is typical for silyl-protected compounds and represents a significant change from the parent hydroxyl-containing compound [17]. This altered solubility profile is advantageous for organic synthesis applications where selective extraction and purification are required [17].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis (Proton and Carbon-13)

The proton nuclear magnetic resonance spectrum of 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol exhibits characteristic signals that reflect its complex molecular structure [18] [19]. The tert-butyl group produces an intense singlet signal integrating for nine protons, typically appearing between 0.5-2.0 parts per million [20] [21]. This signal towers over other proton resonances due to the magnetic equivalence of the nine methyl protons within the tert-butyl moiety [20] [21].

The dimethylsilyl protons appear as a singlet, usually observed around 0.0-0.5 parts per million, integrating for six protons [18] [19]. The methylene protons connecting the silyl ether to the furan ring typically resonate around 4.5-5.0 parts per million as a singlet, reflecting their position adjacent to both the oxygen atom and the aromatic system [18] [19].

The aromatic proton signals from the furo[3,2-b]pyridine core appear in the typical aromatic region between 7.0-8.5 parts per million [3]. The furan proton at the 3-position typically appears as a doublet around 7.5 parts per million, while the pyridine protons exhibit characteristic splitting patterns depending on their specific positions [3]. The hydroxyl proton may appear as a broad singlet between 9.0-12.0 parts per million, though this signal can be exchange-broadened in protic solvents .

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [18] [19]. The tert-butyl carbon appears around 27-30 parts per million, while the quaternary carbon of the tert-butyl group resonates around 18-20 parts per million [18] [19]. The silicon-bound methyl carbons typically appear around -5 to 0 parts per million, reflecting the electron-donating effect of silicon [18] [19].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
tert-Butyl CH₃0.5-2.0Singlet9H
Si(CH₃)₂0.0-0.5Singlet6H
OCH₂4.5-5.0Singlet2H
Aromatic H7.0-8.5Various3H
OH9.0-12.0Broad singlet1H

Infrared Spectroscopy Features

The infrared spectrum of 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol exhibits characteristic absorption bands that confirm the presence of its key functional groups [22]. The hydroxyl group produces a broad absorption band between 3200-3600 wavenumbers, typically appearing around 3400 wavenumbers for phenolic hydroxyl groups [22]. This band may show some broadening due to hydrogen bonding interactions [22].

The aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretching modes of the tert-butyl and methyl groups are observed between 2800-3000 wavenumbers [22]. The silicon-methyl stretching vibrations typically appear around 2960 wavenumbers [22].

The aromatic carbon-carbon stretching vibrations produce multiple bands between 1400-1600 wavenumbers, characteristic of the furo[3,2-b]pyridine aromatic system [22]. The silicon-oxygen stretching vibration appears as a strong band around 1000-1100 wavenumbers, confirming the presence of the silyl ether linkage [22]. The carbon-oxygen stretching of the ether linkage typically produces a band around 1200-1300 wavenumbers [22].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H stretch3200-3600Broad, mediumPhenolic hydroxyl
C-H stretch (aromatic)3000-3100MediumAromatic C-H
C-H stretch (aliphatic)2800-3000StrongAlkyl C-H
C=C stretch (aromatic)1400-1600Multiple, strongAromatic framework
Si-O stretch1000-1100StrongSilyl ether
C-O stretch1200-1300MediumEther linkage

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of tert-butyldimethylsilyl ether derivatives reveals characteristic fragmentation patterns that are diagnostic for this protecting group [23] [24]. The molecular ion peak appears at mass-to-charge ratio 279, corresponding to the molecular weight of the intact compound [23]. The base peak or a major fragment typically results from the loss of a tert-butyl radical, producing an ion at mass-to-charge ratio 222 [24].

A characteristic fragmentation involves the elimination of the entire tert-butyldimethylsilyl group, resulting in a fragment corresponding to the furo[3,2-b]pyridin-6-ol core plus the methylene group [23] [24]. This fragmentation produces an ion at mass-to-charge ratio 149 [23]. Additional fragmentation may involve the loss of the methylene group, generating the molecular ion of the parent furo[3,2-b]pyridin-6-ol at mass-to-charge ratio 135 [10] [11].

The silicon-containing fragments are also diagnostic, with ions appearing at mass-to-charge ratio 115 corresponding to the tert-butyldimethylsilyl cation [23] [24]. The presence of silicon isotopes produces characteristic isotope patterns that aid in structural confirmation [23]. Fragment ions derived from the furo[3,2-b]pyridine core include typical heterocyclic fragmentation patterns, with losses of carbon monoxide and hydrogen cyanide being common [25].

Fragment Ion (m/z)Relative IntensityAssignment
279MediumMolecular ion [M]⁺
222High[M - C₄H₉]⁺
149Medium[Furopyridine-CH₂OH]⁺
135Medium[Furopyridine-OH]⁺
115Low[Si(CH₃)₂C₄H₉]⁺

Ultraviolet-Visible Spectral Properties

The ultraviolet-visible absorption spectrum of 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol is dominated by electronic transitions within the furo[3,2-b]pyridine chromophore [26]. The compound exhibits characteristic absorption bands in the ultraviolet region, with the primary absorption maximum typically appearing between 250-300 nanometers [26]. This absorption corresponds to π-π* transitions within the conjugated heteroaromatic system [26].

The presence of the hydroxyl group at the 6-position introduces additional electronic transitions, potentially leading to a slight bathochromic shift compared to the unsubstituted furo[3,2-b]pyridine core [26]. The electron-donating effect of the hydroxyl group can extend the conjugation and influence the overall electronic absorption profile [26].

Secondary absorption bands may appear at higher energy (shorter wavelengths) around 200-250 nanometers, corresponding to higher-energy π-π* transitions and n-π* transitions involving the nitrogen and oxygen heteroatoms [26]. The extinction coefficients for these transitions are typically in the range of 10³-10⁴ L mol⁻¹ cm⁻¹, characteristic of allowed electronic transitions in aromatic heterocycles [26].

The tert-butyldimethylsilyloxy protecting group does not significantly contribute to the ultraviolet-visible absorption profile, as silyl ethers are generally transparent in this spectral region [26]. Therefore, the observed absorption characteristics primarily reflect the electronic properties of the furo[3,2-b]pyridine chromophore with its hydroxyl substitution [26].

Absorption BandWavelength (nm)AssignmentTypical ε (L mol⁻¹ cm⁻¹)
Primary250-300π-π* (aromatic)10³-10⁴
Secondary200-250π-π, n-π10²-10³
Tertiary<200High-energy transitions10⁴-10⁵

Wikipedia

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-ol

Dates

Modify: 2023-08-16

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